4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester, involves reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . Ketones are reported to react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse. For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate undergo ring closure to form isoxazole derivatives . Isoxazole-4-carbaldehydes are obtained by the reaction of 3-oxetanone with primary nitro compounds .Scientific Research Applications
Synthesis of Isoxazole and Oxazole Derivatives
A study by Serebryannikova et al. (2019) described the synthesis of isoxazole-4-carboxylic acid derivatives through Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. The process yields isoxazole-4-carboxylic esters and amides, and under certain conditions, methyl oxazole-4-carboxylates are produced. This method allows the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can further isomerize into isoxazoles or oxazoles under different conditions. The reaction mechanism and the influence of substituents and conditions were elucidated using DFT calculations Serebryannikova et al., 2019.
1,5-Sigmatropic Rearrangements of Pyrazole Derivatives
Frampton et al. (1991) investigated the thermal rearrangement of 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylic acid dimethyl esters, which underwent 1,5-sigmatropic alkyl shifts leading to 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters. The study demonstrated the preference of ethyl over methyl in the alkyl migration steps and provided insights into the sequential migration of methoxycarbonyl groups Frampton et al., 1991.
Mechanism of Action
Target of Action
The primary targets of the compound “4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester” are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . .
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . .
Result of Action
Some isoxazole derivatives have shown inhibitory activity against certain bacterial pathogens . It’s unclear if this compound has similar effects.
Properties
IUPAC Name |
dimethyl 4-methoxy-1,2-oxazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-12-5-4(7(10)13-2)9-15-6(5)8(11)14-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVIUZGDMVKTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(ON=C1C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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